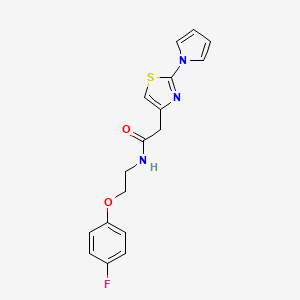

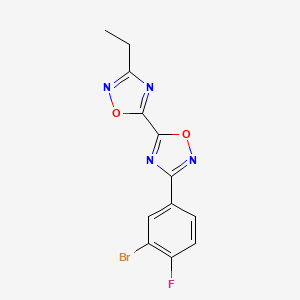

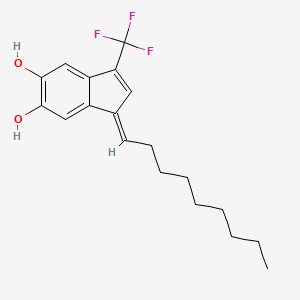

![molecular formula C21H23N3O2 B2549171 N-[2-(1-metil-1H-indol-5-il)etil]-N'-(1-feniletil)etanediamida CAS No. 2034418-86-3](/img/structure/B2549171.png)

N-[2-(1-metil-1H-indol-5-il)etil]-N'-(1-feniletil)etanediamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis of Oxalamides

The synthesis of oxalamides has been explored through various methods. One sustainable approach involves the acceptorless dehydrogenative coupling of ethylene glycol with amines, a reaction catalyzed by a ruthenium pincer complex. This method not only synthesizes oxalamides but also generates hydrogen gas, indicating a potential for reversible reactions. The proposed mechanism for this synthesis is supported by stoichiometric reactions, NMR studies, and X-ray crystallography . Another novel synthetic approach utilizes a one-pot method that transforms 3-(2-nitroaryl)oxirane-2-carboxamides into N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides through the Meinwald rearrangement and a new sequence of rearrangements. This method is noted for its simplicity and high yield, making it a valuable technique for producing anthranilic acid derivatives and oxalamides .

Molecular Structure Analysis

The molecular structure of oxalamides can exhibit interesting features such as helical supramolecular assembly. For instance, a specific compound, N2,N2')bis[3-(morpholin-4-yl)propyl]-N1,N1'-(1,2-phenylene)dioxalamide, demonstrates an antiperiplanar conformation of the carbonyl groups and an intricate intramolecular hydrogen-bonding pattern. This pattern includes S(5)S(5) and S(6) ring motifs, which contribute to the formation of a meso-helix. This helical structure is further stabilized by intermolecular N-H...O hydrogen bonding and C-H...O soft interactions, resulting in a two-dimensional structure .

Chemical Reactions Analysis

Oxalamides can participate in various chemical reactions, including hydrogen bonding interactions that lead to the formation of supramolecular networks. For example, N,N'-bis(4-pyridylmethyl)oxalamide forms an extended network through N-H...N and C-H...O hydrogen bonds. In a related compound, 4,4'-{[oxalylbis(azanediyl)]dimethylene}dipyridinium dinitrate, the oxalamide moiety is diprotonated and interacts with nitrate counter-ions through hydrogen bonds. These interactions facilitate the creation of a two-dimensional supramolecular network .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamides are closely related to their molecular structures and the interactions they can form. The antiperiplanar conformation of carbonyl groups and the presence of hydrogen bonding can influence the melting points, solubility, and crystalline structure of these compounds. The ability to form helical structures and extended networks through hydrogen bonding suggests that oxalamides could have applications in materials science, where these properties can be harnessed for the development of new materials with specific mechanical and chemical characteristics .

Aplicaciones Científicas De Investigación

- Derivados del indol, incluido nuestro compuesto de interés, se han investigado por su potencial en el tratamiento del cáncer. Exhiben efectos citotóxicos en las células cancerosas al interferir con la división celular, inducir la apoptosis e inhibir la angiogénesis. Los investigadores están explorando su uso como terapias dirigidas contra tipos específicos de cáncer .

- Los derivados del indol poseen actividad antimicrobiana contra bacterias, hongos y virus. Pueden alterar las membranas microbianas, inhibir enzimas e interferir con procesos celulares esenciales. Nuestro compuesto puede contribuir a nuevos agentes antimicrobianos para combatir infecciones .

- Algunos derivados del indol exhiben propiedades neuroprotectoras al modular los sistemas de neurotransmisores, reducir el estrés oxidativo y promover la supervivencia neuronal. Estos compuestos están siendo estudiados para posibles aplicaciones en enfermedades neurodegenerativas como el Alzheimer y el Parkinson .

- Los derivados del indol tienen efectos antiinflamatorios al inhibir los mediadores proinflamatorios. Pueden ser útiles para controlar afecciones inflamatorias crónicas, como la artritis reumatoide o las enfermedades inflamatorias del intestino .

- Ciertos compuestos del indol, incluida nuestra molécula objetivo, han mostrado actividad analgésica. Interactúan con los receptores del dolor y los neurotransmisores, lo que los convierte en candidatos prometedores para el manejo del dolor .

- Los derivados del indol pueden influir en el estado de ánimo, la cognición y el comportamiento. Los investigadores exploran su potencial en el tratamiento de trastornos psiquiátricos, como la depresión, la ansiedad y la esquizofrenia. Nuestro compuesto podría contribuir a nuevos fármacos psicotropos .

Actividad Anticancerígena

Propiedades Antimicrobianas

Efectos Neuroprotectores

Potencial Antiinflamatorio

Propiedades Analgésicas

Aplicaciones Psicofarmacológicas

Mecanismo De Acción

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often proteins that play a crucial role in various biological processes.

Mode of action

The interaction of indole derivatives with their targets often results in changes to the target’s function. This can lead to a variety of biological effects, depending on the specific target and the nature of the interaction .

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways. For example, they have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely, depending on the specific compound. These properties can have a significant impact on the compound’s bioavailability .

Result of action

The molecular and cellular effects of an indole derivative’s action can include changes to cell signaling, gene expression, and other cellular processes .

Action environment

Environmental factors can influence the action, efficacy, and stability of indole derivatives. These factors can include the presence of other compounds, the pH of the environment, and the temperature .

Propiedades

IUPAC Name |

N-[2-(1-methylindol-5-yl)ethyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-15(17-6-4-3-5-7-17)23-21(26)20(25)22-12-10-16-8-9-19-18(14-16)11-13-24(19)2/h3-9,11,13-15H,10,12H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUMUKQEGHSTBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

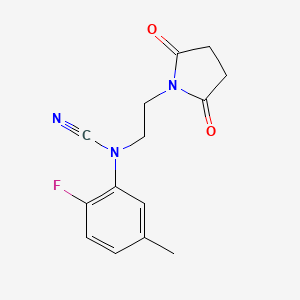

![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2549091.png)

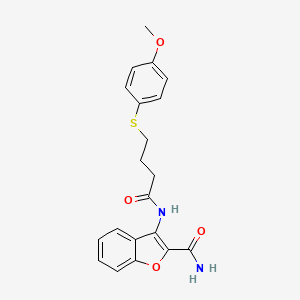

![(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid](/img/structure/B2549092.png)

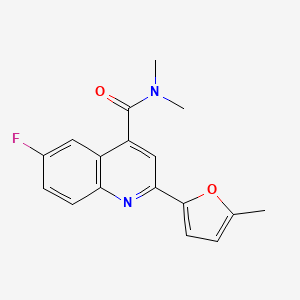

![(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2549096.png)

![(4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2549099.png)

![1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2549108.png)